molecular formula C8H8F3NO2 B1399652 (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol CAS No. 905273-57-6

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol

Cat. No.: B1399652
CAS No.: 905273-57-6
M. Wt: 207.15 g/mol
InChI Key: MHKAMIPMNVQWLQ-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two hydroxyl groups at the 2 and 3 positions

Mechanism of Action

Target of Action

Related compounds have been involved in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 , suggesting potential targets within steroid hormone metabolism.

Biochemical Pathways

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol may affect biochemical pathways related to its targets. For instance, if it targets 11β-hydroxysteroid dehydrogenase type 1, it could influence glucocorticoid metabolism and related signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is air sensitive and should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents . These factors could affect its stability and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various trifluoromethylated pyridine derivatives, which can have different functional groups such as ketones, aldehydes, or substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, (6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group can influence the biological activity of the compound, making it a valuable tool for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique properties make it suitable for applications in crop protection and the production of advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol is unique due to the presence of both trifluoromethyl and hydroxyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(hydroxymethyl)-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)7-2-1-5(3-13)6(4-14)12-7/h1-2,13-14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKAMIPMNVQWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727834
Record name [6-(Trifluoromethyl)pyridine-2,3-diyl]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-57-6
Record name [6-(Trifluoromethyl)pyridine-2,3-diyl]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6 mmol 6-trifluoromethyl-pyridine-2,3-dicarboxylic acid dimethyl ester in 10 ml methanol was cooled to 0° C. 12 mmol of sodium borohydride and 6 mmol of calcium chloride were added and the resulting mixture stirred overnight at room temperature. After cooling again to 0° the reaction mixture was neutralized by addition of 5 ml 3M aqueous hydrochloric acid. The mixture is concentrated, diluted with water and extracted 3 times with ethyl acetate. The crude compound is purified by chromatography (SiO2; ethyl acetate/n-heptane 1:1) to give the title compound as a yellow oil. Yield: 72%. MS (m/e): 208.1 (MH+, 100%).
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol
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(6-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol

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